molecular formula C17H12BrN B1494368 2-(3-Bromophenyl)-5-phenylpyridine

2-(3-Bromophenyl)-5-phenylpyridine

Cat. No.: B1494368
M. Wt: 310.2 g/mol
InChI Key: BHEFDXIWLMGCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-5-phenylpyridine is a brominated bipyridine derivative characterized by a pyridine core substituted with a 3-bromophenyl group at the 2-position and a phenyl group at the 5-position. The bromine atom at the meta position of the phenyl ring introduces steric bulk and electronic effects, making this compound a versatile intermediate in medicinal chemistry, materials science, and catalysis. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as inferred from analogous pyridine derivatives . The compound’s structural rigidity and halogen-mediated interactions (e.g., halogen bonding) further enhance its utility in supramolecular architectures .

Properties

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

2-(3-bromophenyl)-5-phenylpyridine

InChI

InChI=1S/C17H12BrN/c18-16-8-4-7-14(11-16)17-10-9-15(12-19-17)13-5-2-1-3-6-13/h1-12H

InChI Key

BHEFDXIWLMGCAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-5-phenylpyridine typically involves the reaction of 3-bromobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then subjected to cyclization with ammonium acetate in acetic acid to yield the desired pyridine derivative .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-5-phenylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include pyridine N-oxides.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Chemistry: 2-(3-Bromophenyl)-5-phenylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of new antimicrobial agents .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the phenyl groups enhance its binding affinity to these targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-(3-Bromophenyl)-5-phenylpyridine vs. 3-Bromo-5-(3-methoxyphenyl)pyridine ()

  • Substituent Position : In this compound, bromine is on the phenyl ring attached to the pyridine’s 2-position. In contrast, 3-Bromo-5-(3-methoxyphenyl)pyridine has bromine directly on the pyridine ring at the 3-position, with a methoxyphenyl group at the 5-position.
  • Electronic Effects: The bromine in the former acts as an electron-withdrawing group (EWG) on the phenyl ring, reducing electron density at the pyridine core.

Comparison Table 1: Substituent Effects

Compound Substituent Position Key Electronic Effects Reactivity Implications
This compound Phenyl (C2), Br (meta) Reduced electron density on phenyl ring Enhanced halogen bonding, cross-coupling
3-Bromo-5-(3-methoxyphenyl)pyridine Pyridine (C3), Br Strong EWG on pyridine core Lower nucleophilicity, altered coupling

Structural and Crystallographic Comparisons

This compound vs. 2-(5-Bromopyridin-3-yl)-5-[3-(thieno[3,2-c]pyridine)thiophene] ()

  • Bromine Placement : In the latter, bromine is on the pyridine ring (5-position), whereas in the target compound, bromine is on the phenyl ring. Crystal structure data () shows that bromine in the 5-position of pyridine creates a planar geometry with C–Br bond lengths of ~1.89 Å, while bromine on a phenyl ring (as in the target compound) may introduce torsional strain due to steric clashes with adjacent substituents.
  • Supramolecular Interactions : The thiophene-sulfonyl group in ’s compound facilitates π-π stacking, whereas bromine in this compound may promote halogen bonding (C–Br···N/O), a feature observed in halogenated pyridines .

Comparison Table 2: Structural Properties

Compound Bromine Position Key Structural Features Supramolecular Interactions
This compound Phenyl (meta) Torsional strain, C–Br ~1.89 Å Halogen bonding, C–Br···N/O
2-(5-Bromopyridin-3-yl)-thiophene Pyridine (C5) Planar geometry, C–Br 1.89 Å π-π stacking, S···S interactions

Palladium-Catalyzed Cross-Coupling :

  • Both this compound and analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine () rely on Pd-catalyzed couplings. Bromine’s superior leaving-group ability compared to chlorine () enhances efficiency in Suzuki-Miyaura reactions. For example, brominated pyridines achieve coupling yields >80% under mild conditions, whereas chloro derivatives require higher temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.